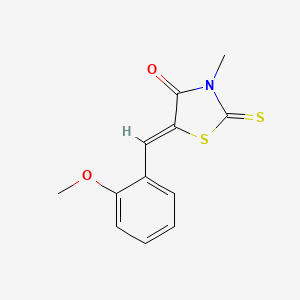![molecular formula C20H19N3O2S B4750981 N-benzyl-3-({[(2-furylmethyl)amino]carbonothioyl}amino)benzamide](/img/structure/B4750981.png)
N-benzyl-3-({[(2-furylmethyl)amino]carbonothioyl}amino)benzamide
Descripción general
Descripción
N-benzyl-3-({[(2-furylmethyl)amino]carbonothioyl}amino)benzamide, commonly known as BFA, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a benzamide derivative and is often used as a tool in biochemical and physiological studies.
Mecanismo De Acción
BFA inhibits ARF GTPases by binding to their nucleotide-binding sites and preventing the exchange of GDP for GTP. This leads to the disruption of membrane trafficking and the fragmentation of the Golgi complex. BFA also induces the formation of large cytoplasmic vacuoles and disrupts the lysosomal pathway. The exact mechanism of BFA-induced autophagy is still under investigation, but it is thought to involve the inhibition of ARF-dependent signaling pathways.
Biochemical and Physiological Effects:
BFA has been shown to have a variety of biochemical and physiological effects. In addition to its effects on membrane trafficking and autophagy, BFA has been shown to induce apoptosis in cancer cells and inhibit the proliferation of tumor cells. BFA has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BFA in lab experiments is its potency and specificity as an ARF inhibitor. BFA has been shown to be effective at low concentrations and has a high degree of selectivity for ARF. However, one limitation of using BFA is its toxicity at higher concentrations. BFA has been shown to induce cell death and disrupt cellular processes at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on BFA. One area of interest is the role of BFA in autophagy and its potential as a therapeutic target for autophagy-related diseases. Another area of interest is the development of BFA derivatives with improved potency and selectivity for ARF. Additionally, further studies are needed to fully understand the mechanism of BFA-induced apoptosis and its potential as an anti-cancer agent.
Aplicaciones Científicas De Investigación
BFA has been used in a variety of scientific research applications, including studies on protein trafficking, endocytosis, and autophagy. BFA is a potent inhibitor of ADP-ribosylation factor (ARF) GTPases, which are important regulators of vesicle trafficking and membrane dynamics. BFA has been shown to disrupt the Golgi complex and inhibit protein transport from the endoplasmic reticulum to the Golgi. BFA has also been used as a tool to study the role of ARF in autophagy and endocytosis.
Propiedades
IUPAC Name |
N-benzyl-3-(furan-2-ylmethylcarbamothioylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c24-19(21-13-15-6-2-1-3-7-15)16-8-4-9-17(12-16)23-20(26)22-14-18-10-5-11-25-18/h1-12H,13-14H2,(H,21,24)(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOAJLVFSPELMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)NC(=S)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-{[(furan-2-ylmethyl)carbamothioyl]amino}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-[(isopropylamino)carbonyl]-2-(4-methylphenyl)vinyl]-4-methylbenzamide](/img/structure/B4750910.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide](/img/structure/B4750917.png)
![5-[(3-bromobenzoyl)amino]-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B4750924.png)
![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B4750925.png)
![methyl 2-({[2-(1,3-benzodioxol-5-yl)-4-quinolinyl]carbonyl}amino)-4,5-dimethoxybenzoate](/img/structure/B4750929.png)

![N-(2,3-dichlorophenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4750962.png)




![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B4750996.png)
![2-{4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B4751000.png)